3-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methoxy}pyridine
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Overview
Description
3-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methoxy}pyridine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is characterized by the presence of a pyridine ring, an azetidine ring, and a thiadiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The thiadiazole ring is often prepared via cyclization reactions involving thiosemicarbazides and carboxylic acids. The final step involves the coupling of these heterocyclic rings under specific reaction conditions, such as the use of strong bases or catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methoxy}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methoxy}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methoxy}benzene
- **3-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methoxy}thiophene
Uniqueness
3-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methoxy}pyridine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-9-14-12(18-15-9)16-6-10(7-16)8-17-11-3-2-4-13-5-11/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYICRMFJMESGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC(C2)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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